molecular formula C21H19N3O5S2 B2852681 3-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid CAS No. 1177873-69-6

3-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid

Cat. No.: B2852681
CAS No.: 1177873-69-6
M. Wt: 457.52
InChI Key: UEKYUIWOLDXTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pentacyclic heterocyclic molecule featuring a complex fused-ring system with two sulfur atoms (3,7-dithia), two nitrogen atoms (5,14-diaza), and three ketone groups (6,13,15-trioxo). The pyridin-3-yl substituent at position 9 and the propanoic acid group at position 14 contribute to its polar and bioactive properties. Key molecular details include:

Property Value
Molecular Formula C₂₁H₁₉N₃O₅S₂
Molecular Weight 457.5227 g/mol
CAS Number 1177873-69-6
Structural Features Pentacyclic core, dithia-diaza backbone, propanoic acid moiety

The compound’s synthesis likely involves hetero-Diels-Alder reactions, as seen in structurally related pentacyclic systems (e.g., ).

Properties

IUPAC Name

3-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c25-11(26)3-5-24-19(27)14-9-6-10(15(14)20(24)28)16-13(9)12(8-2-1-4-22-7-8)17-18(30-16)23-21(29)31-17/h1-2,4,7,9-10,12-16H,3,5-6H2,(H,23,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKYUIWOLDXTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)CCC(=O)O)SC5=C(C3C6=CN=CC=C6)SC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the fused ring systems through cyclization reactions.

    Functional Group Transformations: Introduction of oxo groups and other functional groups through oxidation or reduction reactions.

    Coupling Reactions: Formation of the pyridine ring and its attachment to the core structure through coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Techniques such as chromatography to purify the final product.

    Scalability: Adjustments to reaction conditions to allow for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of additional oxo groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium on carbon for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The potential applications of this compound in medicinal chemistry are significant due to its structural features that may allow for interactions with biological macromolecules such as proteins and nucleic acids:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of nitrogen and sulfur atoms may enhance the compound's ability to interact with microbial targets.

Drug Design

The unique structural characteristics enable the exploration of this compound in drug design:

  • Quantitative Structure–Activity Relationship (QSAR) studies can provide insights into how structural variations impact biological activity.
  • The compound's ability to bind to specific therapeutic targets can be investigated through docking studies and binding affinity assays.

Materials Science

In materials science, the compound's unique chemical properties may lead to innovative applications:

  • Polymer Chemistry : Its functional groups can be utilized to create new polymers with enhanced properties.
  • Nanotechnology : The complex structure may allow for the development of nanoscale materials with specific functionalities.

Case Study 1: Anticancer Activity

Research conducted on structurally similar compounds has demonstrated promising anticancer activity against various cell lines, including breast and lung cancer cells. These studies highlight the importance of further investigating the specific mechanisms through which 3-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid exerts its effects.

Case Study 2: Antimicrobial Properties

A study examining compounds with similar frameworks indicated potential antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggest that further exploration of this compound could lead to novel antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Affecting Cellular Pathways: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: 2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[...]propanoic Acid

This positional isomer shares the same molecular formula (C₂₁H₁₉N₃O₅S₂) and weight (457.5227) but differs in the substitution site of the propanoic acid group (position 2 vs. 3). Such isomerism can influence pharmacokinetics, solubility, and target binding.

Anticancer Pentacyclic Derivatives ()

A series of 3,7-dithia-5,14-diazapentacyclo derivatives, synthesized via hetero-Diels-Alder reactions, demonstrated potent anticancer activity. Key analogs include:

Compound GI₅₀ (Log Values) Selectivity
5c −6.40 (CCRF-CEM) Leukemia cell lines
5d −6.06 (SR) High selectivity for leukemia

However, the propanoic acid group may enhance solubility compared to non-carboxylic analogs, improving bioavailability .

Tetracyclic Analog: 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one ()

This tetracyclic compound lacks the fifth ring and replaces the propanoic acid with an acetic acid derivative. Key differences include:

Feature Target Compound Tetracyclic Analog
Ring System Pentacyclic Tetracyclic
Acid Group Propanoic acid Acetic acid amide/ester
Bioactivity Potential anticancer (inferred) Unknown (synthesis focus)

The reduced ring complexity in the tetracyclic analog may lower metabolic stability, while the acetic acid group could limit cellular uptake compared to propanoic acid’s longer alkyl chain .

Porphyrin-like Pentacyclic System ()

The compound 3-[9,14,19-tris(2-carboxyethyl)-5,10,15,20-tetramethyl-21,22,23,24-tetraazapentacyclo[...]tetracosa...]propanoic acid features a porphyrin-inspired framework with four propanoic acid groups. Comparatively:

Feature Target Compound Porphyrin-like Compound
Core Structure Dithia-diaza pentacyclic Tetraaza porphyrin-like pentacyclic
Acid Groups One propanoic acid Four propanoic acids
Potential Use Anticancer Chelation/imaging agents

The porphyrin-like compound’s multiple carboxylic groups enhance metal-chelation capacity, making it suitable for diagnostic imaging, whereas the target compound’s single acid group may prioritize target specificity over broad reactivity .

Biological Activity

3-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid is a complex organic compound characterized by its unique pentacyclic structure and multiple functional groups, including a pyridine ring and sulfur and nitrogen atoms. This structural complexity suggests significant potential for various biological activities.

The molecular formula of the compound is C21H19N3O5S2C_{21}H_{19}N_{3}O_{5}S_{2} with a molecular weight of approximately 457.52 g/mol . The presence of trioxo and propanoic acid functionalities indicates possible interactions with biological systems.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing pyridine and sulfur have been noted for their effectiveness against various bacterial strains . Specific investigations into the biological activity of this compound are still required to establish its efficacy against pathogens.

Antioxidant Properties

Compounds with trioxo groups often demonstrate antioxidant activity. The ability to scavenge free radicals can be attributed to the electron-rich nature of these functional groups . Future studies should focus on quantifying the antioxidant capacity of this compound using assays such as DPPH or ABTS.

Cytotoxicity and Cancer Research

Initial evaluations indicate that structurally similar compounds may possess cytotoxic effects on cancer cell lines. For example, certain pyridine derivatives have shown promise in inhibiting tumor growth in vitro . Investigating the cytotoxic potential of this compound against various cancer cell lines could reveal its therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes selected compounds with similar structures and their reported activities:

Compound NameStructural FeaturesNotable Activities
2-PyridinylbenzimidazoleContains pyridine and benzimidazole ringsAntimicrobial activity
3-Thiophenecarboxylic acidFeatures sulfur and carboxylic acidAnti-inflammatory properties
6-MethylpyridineSimple pyridine derivativeSolvent properties

Case Study 1: Antimicrobial Evaluation

A study conducted on pyridine-based compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitrogen and sulfur content significantly enhanced antimicrobial activity .

Case Study 2: Antioxidant Assessment

In a comparative analysis of various trioxo compounds, it was found that those with higher electron density exhibited superior antioxidant capabilities. This suggests that the electron-rich nature of the trioxo group in our compound may confer similar benefits .

Future Research Directions

Further empirical studies are essential to elucidate the specific biological activities associated with this compound:

  • In vitro Studies : Conducting cytotoxicity assays on various cancer cell lines.
  • Mechanistic Studies : Exploring the interaction of this compound with biological macromolecules such as proteins and nucleic acids.
  • Optimization : Investigating synthetic modifications to enhance biological activity while maintaining structural integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.